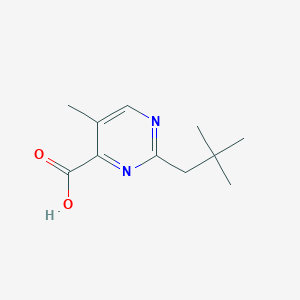
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a dimethylpropyl group and a carboxylic acid functional group attached to a pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,2-dimethylpropylamine with 5-methylpyrimidine-4-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs a palladium catalyst and boron reagents to couple a halogenated pyrimidine derivative with a boronic acid derivative of 2,2-dimethylpropyl .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield esters or carboxylate salts, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a diverse array of derivatives.
科学的研究の応用
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyrimidine ring can interact with nucleic acids and proteins, potentially modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
2-(2,2-Dimethylpropyl)-5-methylpyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid group.
Uniqueness
2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of both the dimethylpropyl group and the carboxylic acid group on the pyrimidine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
2-(2,2-dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7-6-12-8(5-11(2,3)4)13-9(7)10(14)15/h6H,5H2,1-4H3,(H,14,15) |
InChIキー |
CRSHYUMQRMGTIG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1C(=O)O)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


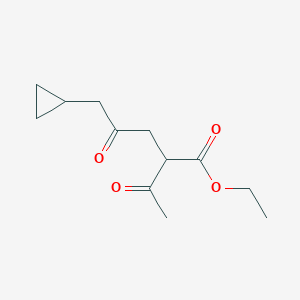
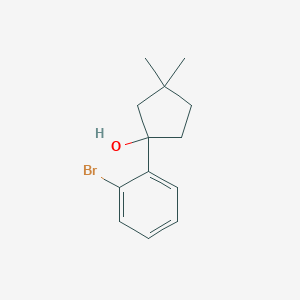
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)

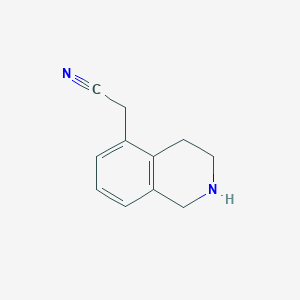
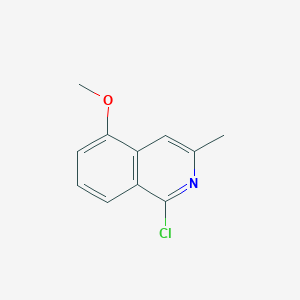

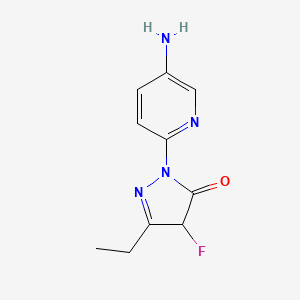
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
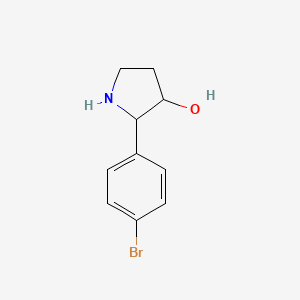
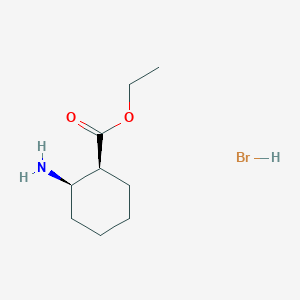

![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
